molecular formula C8H8BrN3O B13909209 6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13909209
M. Wt: 242.07 g/mol
InChI Key: YYQUTSBGWDDJGF-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates good functional group tolerance and results in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazolopyridines and contributes to its specific applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

6-bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H8BrN3O/c1-5-10-8-7(13-2)3-6(9)4-12(8)11-5/h3-4H,1-2H3

InChI Key

YYQUTSBGWDDJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)OC)Br

Origin of Product

United States

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